2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
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Description
2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide is a useful research compound. Its molecular formula is C7H7NO3S2 and its molecular weight is 217.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Related compounds such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, ampa receptor modulators, katp channel activators, etc .
Biochemical Analysis
Biochemical Properties
2-Methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are crucial for redox reactions in cells. The compound’s interaction with these enzymes can modulate their activity, potentially affecting cellular oxidative stress levels . Additionally, it may bind to certain transport proteins, altering their function and impacting the transport of other molecules within the cell .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it may upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress . Furthermore, its impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function, which are critical for energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of the compound can influence its efficacy and impact on cellular functions . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular oxidative stress responses and metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of normal cellular processes . Threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites . The compound’s impact on these pathways can lead to changes in cellular energy production and redox balance, which are critical for maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects . For instance, its localization to the mitochondria can impact mitochondrial function and energy production . Understanding these localization mechanisms is crucial for developing targeted therapeutic strategies .
Properties
IUPAC Name |
2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S2/c1-8-4-5(9)7-6(2-3-12-7)13(8,10)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYUFNUOPFKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)C2=C(S1(=O)=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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